4-(chloromethyl)-1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole
Description
4-(Chloromethyl)-1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole is a 1,2,3-triazole derivative featuring a chloromethyl group at the 4-position and a 2,4-dimethylbenzyl substituent at the 1-position. The triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles . This compound’s structural features align with pharmacologically active triazoles, though its specific biological profile remains underexplored in the provided evidence.
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2,4-dimethylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-3-4-11(10(2)5-9)7-16-8-12(6-13)14-15-16/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRAZVOEXZOUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly as antifungal and antibacterial agents. This article reviews the biological activities associated with this specific triazole derivative, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.71 g/mol. The compound features a triazole ring substituted with a chloromethyl group and a dimethylbenzyl moiety, which may influence its biological activity.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The core structure of triazoles has been linked to various mechanisms of action against bacterial pathogens.
Key Findings :
- A study demonstrated that triazole derivatives showed effective in vitro growth inhibition against both Gram-positive and Gram-negative bacteria. Compounds were evaluated using the agar disc-diffusion method to measure inhibition zones and minimum inhibitory concentrations (MIC) .
- Specific derivatives with halogen substitutions (e.g., chloro or bromo groups) exhibited enhanced antibacterial activity. For instance, compounds with a 4-chloromethyl group were reported to have MIC values comparable to standard antibiotics like ceftriaxone .
Table 1: Antibacterial Activity of Selected Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 5 | 20 |
| 4-Amino-5-aryl-4H-1,2,4-triazole | B. subtilis | 10 | 22 |
| 3-Amino-5-benzyl-1H-1,2,4-triazole | P. aeruginosa | 15 | 18 |
Antifungal Activity
Triazoles are also recognized for their antifungal properties. Compounds similar to the one have been incorporated into therapeutic agents used for treating fungal infections.
Mechanisms :
- Triazoles inhibit the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .
Case Studies
Several studies have highlighted the potential of triazole derivatives in clinical applications:
- Antimicrobial Screening : A comprehensive screening of various triazole derivatives showed that those with specific substitutions maintained potent activity against resistant strains such as MRSA and VRE .
- Molecular Docking Studies : Computational studies indicated that the presence of substituents on the triazole ring enhances binding affinity to bacterial targets such as DNA gyrase. This suggests a dual mechanism involving both direct antimicrobial activity and inhibition of critical bacterial enzymes .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C15H18ClN3
- Molecular Weight : 291.77 g/mol
- IUPAC Name : 4-(chloromethyl)-1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole
The structure of the compound features a triazole ring which is significant in its biological activity and interaction with other molecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A notable study demonstrated that triazole compounds exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Triazoles are also being investigated for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells. A study found that triazole derivatives could inhibit cell proliferation in colorectal cancer models by disrupting cellular metabolism and promoting oxidative stress . This suggests a potential pathway for therapeutic development.
Fungicides
The triazole class of compounds is widely used in agriculture as fungicides. The ability of this compound to inhibit fungal growth makes it a candidate for agricultural applications. Its mechanism involves the disruption of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .
| Application | Target Organism | Mechanism |
|---|---|---|
| Fungicide | Fungal pathogens | Ergosterol biosynthesis inhibition |
Polymer Chemistry
Triazoles are utilized in polymer chemistry for their ability to form stable linkages. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. This has implications for developing advanced materials with improved performance characteristics .
Case Study 1: Antibacterial Efficacy
A research group evaluated the antibacterial efficacy of various triazole derivatives including this compound. They reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In vitro studies on colorectal cancer cells treated with triazole derivatives showed a significant reduction in cell viability (up to 70% at concentrations of 50 µM) compared to controls. This study supports the potential use of these compounds in cancer therapy .
Comparison with Similar Compounds
Spectroscopic and Analytical Data
IR Spectroscopy :
1H NMR :
Solubility and Stability
- Lipophilicity : The 2,4-dimethylbenzyl group enhances lipophilicity compared to polar derivatives like 4-(Pyren-1-yl)-1-(4-(trifluoro-14-boranyl)benzyl)-1H-1,2,3-triazole (), which contains a charged borate group .
- Stability : Chloromethyl groups are prone to hydrolysis under basic conditions, whereas methoxymethyl () and trifluoromethyl () substituents offer greater stability .
Data Tables
Table 1: Key Physicochemical Properties of Selected Triazoles
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(chloromethyl)-1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole typically involves two key transformations:
- Formation of the 1-substituted 1,2,3-triazole core by introduction of the 2,4-dimethylbenzyl group at the N-1 position.
- Chloromethylation at the 4-position of the triazole ring to install the chloromethyl substituent.
The synthetic approach is generally modular, allowing selective functionalization at these positions through controlled reaction steps.
Synthesis of 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole
The initial step involves the formation of the 1-substituted triazole by alkylation of 1H-1,2,3-triazole with 2,4-dimethylbenzyl halides (usually bromide or chloride). This N-alkylation is typically carried out under basic conditions using a suitable base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reagents: 1H-1,2,3-triazole, 2,4-dimethylbenzyl bromide
- Base: K2CO3 or NaH
- Solvent: DMF or DMSO
- Temperature: Room temperature to 80°C
- Time: Several hours (4–24 h)
This step yields 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole with moderate to high yields (60–85%).
Chloromethylation at the 4-Position of 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole
Chloromethylation of the triazole ring at the 4-position is a more challenging step due to the need for regioselectivity and preservation of the N-1 substituent. Literature and patent sources provide approaches involving chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde combined with hydrochloric acid under acidic conditions.
Two main chloromethylation methods are:
| Method | Reagents and Conditions | Notes | Yield Range |
|---|---|---|---|
| Method 1: Chloromethyl methyl ether route | Chloromethyl methyl ether, acid catalyst (e.g., HCl, ZnCl2), solvent (e.g., dichloromethane), 0–40°C, 2–6 h | Direct electrophilic substitution on the triazole ring | 50–75% |
| Method 2: Paraformaldehyde and HCl (Blanc-type reaction) | Paraformaldehyde, concentrated HCl, solvent-free or dichloroethane, 80–100°C, 4 h | One-step chloromethylation via hydroxymethyl intermediate followed by chlorination | Up to 92% (optimized conditions) |
The second method is preferred industrially due to higher yield and minimized hazardous waste (e.g., less thionyl chloride use).
Alternative Synthetic Routes via 4-(Hydroxymethyl) Intermediate
A two-step approach involves first synthesizing the 4-(hydroxymethyl)-1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole intermediate by reaction with paraformaldehyde under mild acidic or neutral conditions, followed by chlorination of the hydroxymethyl group using reagents such as thionyl chloride or phosphorus oxychloride.
This method allows better control over chloromethylation and purification steps.
Industrially Relevant Preparation Method from Patent Literature
A patent describes a scalable preparation method for 1-substituted 1H-1,2,3-triazole derivatives with functionalization at the 4-position, involving:
- Use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a precursor.
- Sequential Grignard reactions with isopropylmagnesium chloride and isopropylmagnesium chloride-lithium chloride composite.
- Carbon dioxide quenching to introduce carboxylic acid functionalities.
- Subsequent methylation or chloromethylation steps.
Though this patent focuses on carboxylic acid derivatives, the methodology demonstrates the utility of halogenated triazole intermediates and Grignard reagents for selective functionalization, which can be adapted to chloromethylation by suitable choice of reagents.
Data Table Summarizing Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-alkylation | 1H-1,2,3-triazole + 2,4-dimethylbenzyl bromide | K2CO3, DMF, 25–80°C, 4–24 h | 60–85 | Base-promoted N1 substitution |
| 2a | Direct chloromethylation | Chloromethyl methyl ether + acid catalyst | DCM, 0–40°C, 2–6 h | 50–75 | Electrophilic substitution |
| 2b | Blanc-type chloromethylation | Paraformaldehyde + HCl | Solvent-free or DCE, 80–100°C, 4 h | Up to 92 | One-step chloromethylation |
| 2c | Hydroxymethylation + chlorination | Paraformaldehyde → hydroxymethyl intermediate + SOCl2 | Stepwise, mild to reflux | 60–85 | Two-step, better control |
| Alternative | Grignard + halogenated triazole | Halogenated triazole + iPrMgCl + CO2 | THF, −78°C to RT | Variable | Adaptable for functionalization |
Research Findings and Notes
Regioselectivity: The 4-position of the 1,2,3-triazole ring is selectively chloromethylated due to electronic and steric factors, preserving the N-1 substituent.
Reaction Optimization: Temperature control (0–100°C), solvent choice (dichloromethane, dichloroethane, or solvent-free), and reagent stoichiometry critically affect yield and purity.
Purification: Post-reaction purification typically involves extraction, drying over anhydrous magnesium sulfate or sodium sulfate, and crystallization under controlled temperature to isolate pure product.
Scale-up: The Blanc-type reaction and Grignard-based methods have been demonstrated to be scalable and suitable for industrial production with high yields and reproducibility.
Analytical Confirmation: Purity and structure are confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to verify substitution pattern and chloromethyl incorporation.
Q & A
Q. What established synthetic routes are available for 4-(chloromethyl)-1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole, and how is regioselectivity controlled?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust method for 1,4-disubstituted triazoles. To ensure regioselectivity:
- Use Cu(I) catalysts (e.g., CuBr or CuSO₄ with sodium ascorbate) to favor 1,4-regioisomers.
- Optimize solvent polarity (e.g., aqueous/organic mixtures) and reaction time (4–24 hours) to suppress non-catalyzed pathways.
- Monitor reaction progress via TLC or HPLC to confirm product formation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this triazole derivative?
- 1H/13C NMR : Identify characteristic peaks for the triazole ring (δ ~7.5–8.5 ppm for protons, δ ~120–150 ppm for carbons). The 2,4-dimethylbenzyl group will show aromatic protons (δ ~6.5–7.5 ppm) and methyl groups (δ ~2.3–2.6 ppm).
- FT-IR : Look for C-Cl stretching (550–750 cm⁻¹) and triazole ring vibrations (1,450–1,600 cm⁻¹).
- HPLC : Use reverse-phase columns (C18) with gradients of acetonitrile/water to verify purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields beyond 65%?
- Solvent choice : Replace ethanol with DMSO or DMF for higher solubility of intermediates (e.g., azides/alkynes).
- Catalyst loading : Increase Cu(I) concentration (0.1–0.3 equivalents) to accelerate cycloaddition.
- Workup modifications : Use ice-water quenching to precipitate products, followed by column chromatography (CH₂Cl₂/MeOH gradients) to isolate pure triazole derivatives .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response assays : Perform IC₅₀/EC₅₀ studies across multiple cell lines to account for variability in potency.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing chloromethyl with fluoromethyl) to isolate pharmacophoric groups.
- Molecular docking : Compare binding affinities with target proteins (e.g., viral proteases or bacterial enzymes) to validate mechanism-of-action hypotheses .
Q. Which purification techniques effectively remove by-products like unreacted azides or alkynes?
- Flash chromatography : Use silica gel with CH₂Cl₂/MeOH (5:1 to 4:1 gradients) to separate triazoles from polar impurities.
- HPLC : Employ C18 columns with isocratic elution (70:30 acetonitrile/water) for high-resolution separation.
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for slow crystallization .
Q. How can computational methods predict the reactivity of this triazole in nucleophilic substitution reactions?
- DFT calculations : Model the chloromethyl group’s electrophilicity using Gaussian or ORCA software.
- Hammett constants : Correlate substituent effects (σ values) on the benzyl group with reaction rates.
- Molecular dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on SN2 pathways .
Methodological Notes
- Synthesis : Prioritize CuAAC for scalability and regiocontrol.
- Characterization : Combine NMR, IR, and HRMS for unambiguous structural confirmation.
- Biological Testing : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to ensure reproducibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
